2-Ethylthiazole-4-carboxylic acid hydrochloride basic properties
2-Ethylthiazole-4-carboxylic acid hydrochloride basic properties
An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic acid Hydrochloride for Advanced Research Applications
Abstract
The thiazole ring system is a fundamental scaffold in medicinal chemistry and drug development, present in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of 2-Ethylthiazole-4-carboxylic acid hydrochloride, a specific derivative within this important class of heterocyclic compounds. While direct literature on this exact molecule is specialized, this document synthesizes information from closely related analogs to provide researchers, scientists, and drug development professionals with a foundational understanding of its physicochemical properties, logical synthesis strategies, analytical characterization methods, and potential applications. By grounding the discussion in the established chemistry of the thiazole-4-carboxylic acid core, this whitepaper serves as a practical resource for leveraging this compound as a key building block in the synthesis of novel chemical entities.
Chapter 1: The Thiazole-4-Carboxylic Acid Scaffold: A Cornerstone in Medicinal Chemistry
The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural unit is a celebrated pharmacophore in the drug industry due to its unique electronic properties and ability to engage in various biological interactions.[1] Its presence is noted in numerous natural products, including Vitamin B1 (thiamine), and in a wide array of synthetic drugs with diverse therapeutic actions.[1]
Several highly successful pharmaceuticals incorporate the thiazole ring, demonstrating its versatility:
-
Dasatinib: A tyrosine kinase inhibitor used in the management of chronic myeloid leukemia.[1]
-
Febuxostat: A xanthine oxidase inhibitor for treating hyperuricemia associated with gout.[1]
-
Sulfathiazole: An organosulfur sulfa drug historically used for microbial infections.[1]
Beyond its inclusion in final drug products, the thiazole-4-carboxylic acid scaffold is a critical intermediate in chemical synthesis. For example, it is a key precursor for the production of Thiabendazole, a widely used anti-parasitic agent, fungicide, and preservative.[2] The reactivity of the carboxylic acid group, combined with the stability and unique chemical nature of the thiazole ring, makes these compounds valuable starting materials for creating complex molecular architectures.[3][4]
Chapter 2: Physicochemical and Structural Properties
Understanding the fundamental properties of 2-Ethylthiazole-4-carboxylic acid hydrochloride is essential for its effective use in experimental design. The following data is compiled from direct calculation and comparison with closely related analogs, such as 2-Methylthiazole-4-carboxylic acid.
Data Summary: Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | 2-ethyl-1,3-thiazole-4-carboxylic acid;hydrochloride | - |
| Molecular Formula | C₆H₈ClNO₂S | Calculated |
| Molecular Weight | 193.65 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | White to off-white solid | Predicted by analogy to similar compounds.[5] |
| Melting Point | ~140-150 °C (for free base) | Estimated by analogy to 2-Methylthiazole-4-carboxylic acid (145-150 °C). The hydrochloride salt may have a different melting point. |
| Solubility | Poorly soluble in water; Soluble in some organic solvents (e.g., ethanol). | Predicted by analogy.[5] |
| Stability | Stable under normal storage conditions. | Predicted by analogy.[5] |
Chemical Structure
The structure consists of a central thiazole ring substituted with an ethyl group at the 2-position and a carboxylic acid at the 4-position. The hydrochloride salt form protonates the basic nitrogen atom of the thiazole ring.
Caption: Structure of 2-Ethylthiazole-4-carboxylic acid hydrochloride.
Chapter 3: Synthesis and Manufacturing Strategies
A robust synthesis protocol is critical for obtaining high-purity material for research and development. The following proposed pathway is based on the well-established Hantzsch thiazole synthesis and subsequent standard organic transformations, analogous to methods reported in the literature for similar thiazole derivatives.[2]
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Workflow
This three-step process provides a reliable route to the desired product.
Caption: Proposed three-step synthesis workflow.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate Causality: This step utilizes the classic Hantzsch reaction, a reliable method for forming the thiazole ring through the cyclocondensation of a thioamide and an α-haloketone (or its ester equivalent). Ethanol serves as a suitable polar solvent for the reactants.
-
To a round-bottom flask equipped with a reflux condenser, add propanethioamide (1.0 eq) and absolute ethanol (5 mL per gram of thioamide).
-
Stir the mixture at room temperature until the thioamide is fully dissolved.
-
Add ethyl bromopyruvate (1.05 eq) dropwise to the solution. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude ester.
Step 2: Hydrolysis to 2-Ethylthiazole-4-carboxylic acid (Free Base) Causality: Saponification (base-catalyzed hydrolysis) is a standard and efficient method for converting an ester to its corresponding carboxylic acid salt.[2] Subsequent acidification protonates the carboxylate to yield the free acid.
-
Suspend the crude ethyl 2-ethylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 1-2 hours, or until the reaction is complete by TLC.
-
Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3.[2]
-
A solid precipitate of the free carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water to remove inorganic salts, and dry thoroughly.
Step 3: Formation of the Hydrochloride Salt Causality: Treating the free base with a solution of HCl in a non-polar organic solvent is a common method for precipitating the hydrochloride salt, which often has improved stability and handling properties compared to the free base.[2]
-
Dissolve the dry 2-Ethylthiazole-4-carboxylic acid in a minimal amount of a suitable solvent like methanol.
-
In a separate flask, prepare a saturated solution of HCl gas in diethyl ether or use a commercially available solution.
-
Slowly add the HCl/ether solution to the stirred solution of the carboxylic acid.
-
A white precipitate of 2-Ethylthiazole-4-carboxylic acid hydrochloride will form immediately.
-
Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Chapter 4: Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and structure of the final compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid). Purity should be ≥98% for research applications.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound. The analysis should show a parent ion peak corresponding to the mass of the protonated free base [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.
-
¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the thiazole proton at the 5-position, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will show distinct signals for the ethyl carbons, the three thiazole ring carbons, and the carbonyl carbon of the carboxylic acid.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and vibrations corresponding to the C=N and C-S bonds of the thiazole ring.
Chapter 5: Applications in Research and Drug Development
While a niche molecule, 2-Ethylthiazole-4-carboxylic acid hydrochloride is a valuable building block for synthesizing more complex molecules with potential therapeutic value. Its utility is inferred from the broad biological activities of related thiazole derivatives.[3]
-
Intermediate for Bioactive Molecules: The carboxylic acid functionality serves as a versatile handle for amide bond formation, esterification, or reduction, allowing for its incorporation into larger, more complex structures. It can be used to synthesize novel compounds for screening as potential antimicrobial, anti-inflammatory, anticancer, or antidiabetic agents.[1][6]
-
Fragment-Based Drug Discovery (FBDD): The compound can be used as a fragment in FBDD campaigns to identify novel binders to protein targets of interest. The thiazole core is a common feature in kinase inhibitors, and this fragment could serve as a starting point for developing new therapeutics in that class.[1]
-
Agrochemical Research: Thiazole derivatives are also prevalent in agrochemicals.[6] This compound could be used as a precursor for synthesizing new fungicides or pesticides.
Chapter 6: Safety, Handling, and Storage
Proper safety protocols are mandatory when handling any chemical compound. The following guidelines are based on safety data for structurally similar chemicals.[7][8]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.[7]
-
Avoid formation of dust.[7]
-
Wash hands thoroughly after handling.[7]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[7]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[9]
-
References
- Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Chlorothiazole-4-carboxylic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: L(-)-Thiazolidine-4-carboxylic acid.
- Cayman Chemical. (2024). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
- Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-(1H-Indol-3-yl)-4-methyl-thiazole-5-carboxylic acid ethyl ester.
- Fisher Scientific. (n.d.).
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148. [Link]
-
Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. [Link]
-
Midorikawa, Y., et al. (1993). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Biochimica et Biophysica Acta (BBA) - General Subjects, 1157(1), 93-98. [Link]
-
The pharmacology of basic esters of thiazole carboxylic acids. (n.d.). SciSpace. [Link]
-
ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]
-
Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. (n.d.). [Link]
- Google Patents. (n.d.).
-
Kim, Y. J., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. [Link]
-
Nioi, P., et al. (2012). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Nutrition and Cancer, 64(4), 549-556. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
-
Wang, Z., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(3), 1845-1850. [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
- Google Patents. (n.d.). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl)
-
Olin, B. R., et al. (1993). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Annals of Pharmacotherapy, 27(6), 755-758. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. 2-Aminothiazole-4-Carboxylic Acid Ethyl Ester Supplier China | High Purity CAS 24363-68-8 | Reliable Manufacturer & Exporter [chemheterocycles.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
